7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol
Description
7-(2-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol (molecular formula: C₁₉H₁₅N₃OS, molecular weight: 333.41) is a pyrrolopyrimidine derivative characterized by a 2-methoxyphenyl substituent at position 7, a phenyl group at position 5, and a thiol (-SH) group at position 4 . Pyrrolo[2,3-d]pyrimidines are heterocyclic compounds with structural similarities to nucleosides and antibiotics, making them pharmacologically relevant .
Properties
IUPAC Name |
7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-16-10-6-5-9-15(16)22-11-14(13-7-3-2-4-8-13)17-18(22)20-12-21-19(17)24/h2-12H,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDZGLOGVAKLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C3=C2NC=NC3=S)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326286 | |
| Record name | 7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890091-05-1 | |
| Record name | 7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrimidine with substituted benzaldehydes in the presence of a base can yield the desired pyrimidine derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as refluxing and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Core Formation: Pyrrolo[2,3-d]pyrimidine Skeleton
The pyrrolo[2,3-d]pyrimidine core is typically synthesized via condensation of malononitrile with ketones or β-enaminoamides, followed by cyclization and aromatization . For example:
-
Malononitrile + 1-hydroxy-2-butanone undergoes cyclization to form the bicyclic system .
-
This step is critical for generating the fused heterocyclic structure, which serves as a scaffold for subsequent functionalization.
Substitution at Position 7: 2-Methoxyphenyl Group
The 2-methoxyphenyl group is introduced via coupling reactions (e.g., Suzuki-Miyaura or SNAr). For example:
-
A bromide or chloride at position 7 of the pyrrolo[2,3-d]pyrimidine core reacts with a boronic acid or phenoxide under palladium catalysis .
-
Reaction conditions may include Pd(OAc)₂ , K₂CO₃ , and solvents like dioxane .
Substitution at Position 5: Phenyl Group
The phenyl group at position 5 is typically introduced through direct coupling or nucleophilic aromatic substitution :
-
If the starting material has a leaving group (e.g., chlorine), a phenyl group can be appended via SNAr under basic conditions (e.g., DMF, K₂CO₃) .
-
Alternative methods include C-H activation or metal-catalyzed coupling , depending on the substrate .
Oxidative Thiolation at Position 4
The thiol group at position 4 is installed via oxidative thiolation using thiophenols. This step involves:
-
Intermediate preparation : The pyrrolo[2,3-d]pyrimidine core is first functionalized with a leaving group (e.g., bromide).
-
Reaction with thiophenol : The intermediate reacts with a thiophenol (e.g., 2-methoxybenzenethiol) in the presence of oxidizing agents (e.g., H₂O₂, K₃Fe(CN)₆) .
-
Purification : The product is isolated via chromatography or crystallization.
Analytical Data and Reaction Optimization
Key analytical techniques include:
-
IR spectroscopy : Confirms functional groups (e.g., -SH stretch at ~2500–2600 cm⁻¹).
-
MS (EI) : M⁺ peak at m/z ≈ 403 (calculated MW ≈ 403.5 g/mol).
-
¹H-NMR : Aromatic protons (δ 6.9–8.9 ppm), thiol proton (δ ~9.5 ppm, broad) .
Challenges and Considerations
-
Regioselectivity : Position-specific substitution requires precise control of leaving groups and reaction conditions .
-
Purification : Multi-step syntheses often necessitate rigorous chromatography to isolate pure products .
-
Reactivity : The thiol group may require protection during subsequent reactions to avoid side reactions .
Research Findings
-
Biological relevance : Pyrrolo[2,3-d]pyrimidine derivatives are studied as kinase inhibitors (e.g., CSF1R, CDK2) and antimalarials, highlighting the importance of functional group positioning .
-
Structural analogs : Variations in substituents (e.g., ethyl vs. phenyl) significantly alter biological activity, emphasizing the critical role of synthesis in drug discovery .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit considerable antimicrobial properties. The compound has been synthesized and tested against various bacterial strains, showing efficacy comparable to established antibiotics.
The compound has also been investigated for its anti-cancer potential. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of various receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival.
Case Study: VEGFR-2 Inhibition
A series of studies have focused on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These studies revealed that certain modifications to the pyrrolo[2,3-d]pyrimidine scaffold enhance its inhibitory activity against VEGFR-2, suggesting that similar modifications could be applied to 7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol for improved efficacy .
| Modification | VEGFR-2 Inhibition | Cytotoxicity (A431 Cells) |
|---|---|---|
| None | Moderate | Low |
| 4-Chloro | High | Moderate |
Potential for Further Research
The promising biological activities of this compound warrant further exploration. Future research could focus on:
- Structure-Activity Relationship (SAR) Studies : To identify which structural modifications enhance antimicrobial and anti-cancer activities.
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . The compound’s anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The table below summarizes key structural analogues and their properties:
Key Observations:
Position 7 Substituents: The target compound’s 2-methoxyphenyl group introduces steric and electronic effects distinct from 4-methoxyphenyl (para-substituted) or 3-methylphenyl analogues. The ortho-methoxy group may hinder rotational freedom, affecting binding interactions .
Position 4 Substituents :
- The thiol (-SH) group in the target compound is more acidic (pKa ~10) compared to hydroxyl (-OH, pKa ~15) or amine (-NH₂, pKa ~30) groups, enabling unique reactivity (e.g., disulfide formation or metal coordination) .
- Pyrrolidin-1-yl substituents (as in C₂₃H₂₁ClN₄) introduce a basic nitrogen, enhancing solubility in acidic environments .
Structural and Crystallographic Insights
- The 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl) analogue crystallizes in a pseudo-inversion center arrangement, with two molecules in the asymmetric unit. The pyrrolidine ring adopts an envelope conformation, while the pyrimidine core remains planar .
- In contrast, hydroxyl- or thiol-substituted analogues may exhibit hydrogen-bonding networks, influencing crystal packing and stability .
Biological Activity
7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on recent research findings and case studies.
Synthesis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. For instance, various methods such as C-H borylation and C-H arylation have been employed to create diverse derivatives with potential biological activity. The specific compound of interest can be synthesized through a series of reactions involving appropriate starting materials and catalysts, leading to high yields of the desired product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including the target compound. These compounds have been shown to inhibit various tyrosine kinases, which are crucial in cancer cell proliferation and survival. For example, a study demonstrated that derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 29 to 59 µM, indicating significant potency .
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HepG2 | 29 |
| 5h | MDA-MB-231 | 43.15 |
| 5k | HeLa | 40 |
| 5l | MCF-7 | 59 |
The mechanisms underlying the anticancer effects of these compounds include:
- Induction of Apoptosis : Compounds such as 5k were found to induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : These compounds also cause cell cycle arrest at specific phases, which inhibits further proliferation of cancer cells.
Inhibition of Tyrosine Kinases
The ability to inhibit multiple tyrosine kinases makes these compounds promising candidates for targeted cancer therapies. For instance, compound 5k showed comparable inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values ranging from 40 to 204 nM . This multi-target approach is crucial in overcoming resistance mechanisms often encountered in cancer treatments.
Case Studies
Several case studies have documented the efficacy of pyrrolo[2,3-d]pyrimidine derivatives:
- Study on HepG2 Cells : A detailed investigation revealed that treatment with compound 5k led to significant reductions in cell viability and increased markers for apoptosis.
- Combination Therapies : In vitro studies indicated that combining these compounds with existing chemotherapeutics could enhance therapeutic efficacy and reduce side effects associated with higher doses of traditional agents.
Q & A
What are the optimal synthetic routes for introducing the thiol group into the pyrrolo[2,3-d]pyrimidine core?
Basic Research Question
The thiol group at position 4 is critical for biological activity. A common method involves nucleophilic substitution of a chlorinated precursor (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine) with thiourea or other sulfur nucleophiles under reflux conditions in ethanol . For example, reacting 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine with thiourea yields the corresponding thione derivative . Alternative approaches include using Lawesson’s reagent for thiolation or post-synthetic modification of protected thiol intermediates. Key challenges include controlling regioselectivity and minimizing oxidation of the thiol group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
